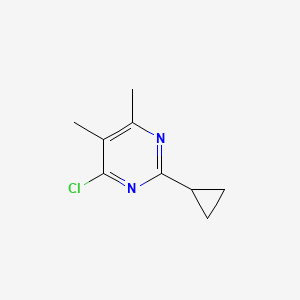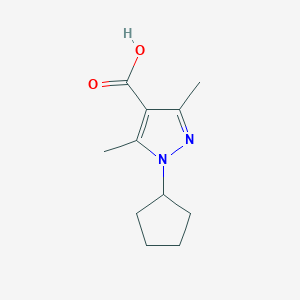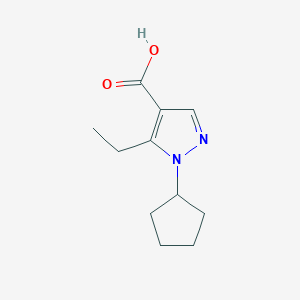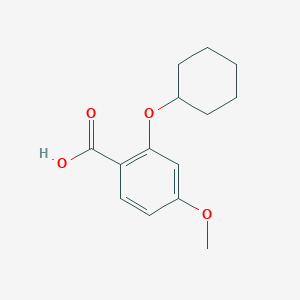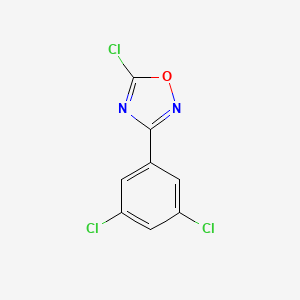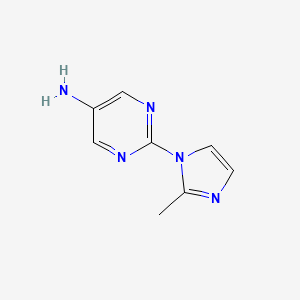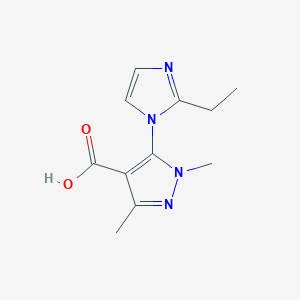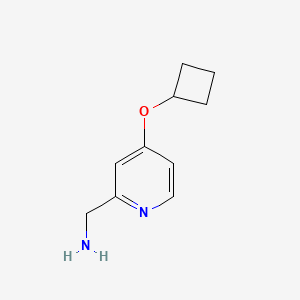
(4-Cyclobutoxypyridin-2-yl)methanamine
Übersicht
Beschreibung
“(4-Cyclobutoxypyridin-2-yl)methanamine”, also known as CBPM, is a synthetic compound with the molecular formula C10H14N2O . It belongs to the family of heterocyclic organic compounds and has a pyridine ring attached to a cyclobutane ring.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C10H14N2O/c11-7-8-6-10 (4-5-12-8)13-9-2-1-3-9/h4-6,9H,1-3,7,11H2 . The molecular weight of the compound is 178.23 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 178.23 . It is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the web search results.Wissenschaftliche Forschungsanwendungen
Novel Antidepressant Drug Candidates
Derivatives of similar chemical structures have been designed as "biased agonists" of serotonin 5-HT1A receptors, showing high receptor affinity and selectivity. These compounds exhibit promising antidepressant-like activity, suggesting potential applications in treating depression. The lead structure from this research displayed robust stimulation of ERK1/2 phosphorylation and highly potent antidepressant-like activity in vivo, suggesting that similar structures, including (4-Cyclobutoxypyridin-2-yl)methanamine, could be explored for their therapeutic potential (Sniecikowska et al., 2019).
Antibacterial and Antifungal Applications
Compounds structurally related to this compound have shown acceptable antibacterial and antifungal activities. Such findings indicate the potential of these derivatives in developing new antimicrobial agents. The synthesized compounds were evaluated for their antibacterial and antifungal properties, displaying promising results against pathogenic strains (Rao et al., 2013).
Catalysis and Material Science
In catalysis and material science, derivatives of pyridin-2-yl)methanamine, which share a common structural motif with this compound, have been applied as ligands in metal complexes. These complexes have been studied for their potential in selective hydroxylation of alkanes, demonstrating the versatility of such compounds in catalytic applications. The research highlights the efficiency of these complexes in hydroxylation reactions, suggesting that this compound could serve as a ligand in developing new catalysts for organic synthesis (Sankaralingam & Palaniandavar, 2014).
Safety and Hazards
The safety information for (4-Cyclobutoxypyridin-2-yl)methanamine indicates that it has several hazard statements including H302, H312, H315, H318, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
(4-cyclobutyloxypyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-7-8-6-10(4-5-12-8)13-9-2-1-3-9/h4-6,9H,1-3,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTLXAUKDFMUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC(=NC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


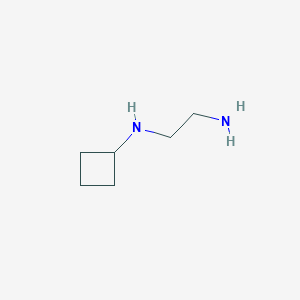
![1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1453736.png)

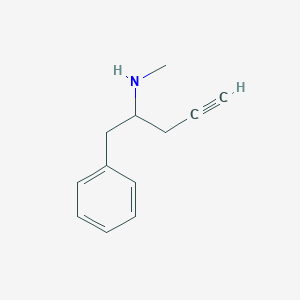
![[2-(Cyclopentyloxy)-4-methylphenyl]methanamine](/img/structure/B1453739.png)
